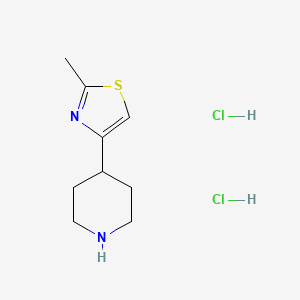
4-(Difluoromethyl)-3-fluorobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-3-fluorobenzene-1-sulfonamide is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . The reaction conditions often involve the use of a base and a solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to ensure efficient and scalable synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-3-fluorobenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions facilitated by transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophilic and Nucleophilic Reagents: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Transition Metal Catalysts: For cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while cross-coupling reactions can produce complex organic molecules with multiple functional groups .
科学的研究の応用
4-(Difluoromethyl)-3-fluorobenzene-1-sulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its unique properties that enhance metabolic stability and bioavailability.
Agrochemicals: The compound is used in the synthesis of herbicides and pesticides.
Material Sciences: It is employed in the development of advanced materials with improved properties such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of 4-(Difluoromethyl)-3-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other fluorinated benzene sulfonamides and difluoromethylated aromatic compounds. Examples are:
- 4-(Trifluoromethyl)-3-fluorobenzene-1-sulfonamide
- 4-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide
Uniqueness
The uniqueness of 4-(Difluoromethyl)-3-fluorobenzene-1-sulfonamide lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of difluoromethyl and fluorine groups enhances its lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry .
特性
分子式 |
C7H6F3NO2S |
|---|---|
分子量 |
225.19 g/mol |
IUPAC名 |
4-(difluoromethyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C7H6F3NO2S/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10/h1-3,7H,(H2,11,12,13) |
InChIキー |
UCQYUYSZOJFNGZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















